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Compound of Interest

Compound Name: (E)-Octinoxate-13C,d3

Cat. No.: B12407992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (E)-Octinoxate-13C,d3, a stable isotope-

labeled internal standard crucial for the quantitative analysis of its unlabeled counterpart,

Octinoxate, a widely used UV filter in sunscreens and other cosmetic products.[1][2] This

document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, provides standardized experimental protocols for data acquisition, and illustrates the

analytical workflow.

Introduction to (E)-Octinoxate-13C,d3
(E)-Octinoxate-13C,d3 is a form of (E)-Octinoxate (2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-

2-enoate) that has been synthetically modified to contain one Carbon-13 (¹³C) atom and three

Deuterium (d or ²H) atoms. Its primary application is as an internal standard in quantitative

analytical methods, such as GC-MS or LC-MS.[1] The incorporation of heavy isotopes

increases the molecular weight of the compound by 4 atomic mass units (1 extra for ¹³C, and 3

extra for the three deuteriums replacing hydrogens). This mass difference allows for its clear

differentiation from the native compound in a mass spectrometer, while its nearly identical

chemical properties ensure it behaves similarly during sample preparation and

chromatographic separation.

For the purpose of this guide, the labeling is assumed to be on the methoxy group (-O-CH₃),

resulting in -O-¹³CD₃. This is a common labeling pattern for synthetic feasibility and analytical

utility.
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Mass Spectrometry (MS) Analysis
Mass spectrometry is a key technique for confirming the identity and purity of isotopically

labeled standards and for their use in quantification. The mass spectrum of the labeled

compound will show a distinct shift in the molecular ion peak and in any fragments containing

the labeled group.

Predicted Mass Spectral Data
The table below summarizes the major expected fragments for both unlabeled (E)-Octinoxate

and the predicted fragments for (E)-Octinoxate-13C,d3. The data for unlabeled Octinoxate is

based on publicly available spectra.[3]
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Fragment Ion
Unlabeled (E)-
Octinoxate (m/z)

(E)-Octinoxate-
13C,d3 (Predicted
m/z)

Notes on
Fragmentation

[M+H]⁺ 291.1955 295.2144

Molecular ion peak

(protonated). The

mass shift reflects one

¹³C and three ²H

atoms.

[C₁₀H₁₁O₃]⁺ 179.0688 183.0877

Fragment

corresponding to the

4-methoxycinnamoyl

group after loss of the

2-ethylhexyl side

chain. This fragment

contains the labeled

methoxy group.

[C₁₀H₉O₂]⁺ 161.0584 165.0773

Loss of water from the

4-methoxycinnamic

acid fragment.

Contains the labeled

group.

[C₉H₉O]⁺ 133.0634 137.0823

Further fragmentation

of the aromatic

portion, still containing

the labeled group.

Experimental Protocol for Mass Spectrometry
This protocol outlines a general method for acquiring high-resolution mass spectra using Liquid

Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-

ESI-QTOF).

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of (E)-Octinoxate-13C,d3 in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Liquid Chromatography (LC) Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is

typically used.[3]

Mobile Phase A: 90:10 water:methanol with 0.1% formic acid and 5mM ammonium

formate.[3]

Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[3]

Gradient: A gradient from high aqueous to high organic content over 15-20 minutes.

Flow Rate: 200-400 µL/min.[3]

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

Instrument: A high-resolution QTOF mass spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

Capillary Voltage: 3.5 - 4.5 kV.

Sampling Cone Voltage: 20 - 40 V.

Source Temperature: 120 - 150 °C.

Desolvation Temperature: 350 - 500 °C.

Acquisition Mode: MS² (Tandem MS) to obtain fragmentation data.

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) with a collision gas such as

argon.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the chemical structure and the specific

location of the isotopic labels.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted chemical shifts for unlabeled (E)-Octinoxate and the

expected changes for (E)-Octinoxate-13C,d3, assuming the labeling is on the methoxy group

(-O-¹³CD₃). Chemical shifts are influenced by factors such as hybridization and

electronegativity of adjacent atoms.[4][5]

Table 1: Predicted ¹H-NMR Data (in CDCl₃)
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Proton Assignment
Unlabeled (E)-
Octinoxate
(Predicted δ, ppm)

(E)-Octinoxate-
13C,d3 (Predicted
δ, ppm)

Notes

Methoxy (-OCH₃) ~3.8 Signal Absent

The protons are

replaced by

deuterium, which is

not observed in ¹H-

NMR.

Aromatic (ortho to -

OCH₃)
~6.9 ~6.9

No significant change

expected.

Aromatic (ortho to -

CH=)
~7.5 ~7.5

No significant change

expected.

Vinylic (-CH=) ~6.3 and ~7.6 ~6.3 and ~7.6

Two distinct signals

for the trans double

bond protons.

Ester (-OCH₂-) ~4.1 ~4.1
No significant change

expected.

Alkyl Chain (-CH-, -

CH₂-, -CH₃)
~0.9 - 1.7 ~0.9 - 1.7

Complex multiplets for

the 2-ethylhexyl

group.

Table 2: Predicted ¹³C-NMR Data (in CDCl₃)
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Carbon
Assignment

Unlabeled (E)-
Octinoxate
(Predicted δ, ppm)

(E)-Octinoxate-
13C,d3 (Predicted
δ, ppm)

Notes

Carbonyl (-C=O) ~167 ~167

Carbonyl carbons are

typically found at the

low-field end of the

spectrum.[5]

Vinylic (=CH-) ~115 and ~144 ~115 and ~144

Two distinct signals

for the double bond

carbons.

Aromatic (C-OCH₃) ~161 ~161

Carbon attached to

the methoxy group.

May show a very

small upfield shift due

to the deuterium

isotope effect (β-

isotope shift).[6]

Aromatic (CH) ~114 and ~129 ~114 and ~129 Aromatic carbons.

Aromatic (C-CH=) ~127 ~127
Quaternary aromatic

carbon.

Methoxy (-OCH₃) ~55 ~55

This signal will be

significantly enhanced

due to ¹³C enrichment.

It will appear as a

multiplet due to

coupling with

deuterium (spin I=1),

likely a septet, and will

be shifted slightly

upfield (α-isotope

effect).[6]

Ester (-OCH₂-) ~67 ~67
No significant change

expected.
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Alkyl Chain (-CH-, -

CH₂-, -CH₃)
~11 - 39 ~11 - 39

Signals for the 2-

ethylhexyl group.

Experimental Protocol for NMR Spectroscopy
This protocol provides a general method for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

Dissolve 5-10 mg of (E)-Octinoxate-13C,d3 in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse acquisition.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

¹³C-NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

Pulse Program: Standard single-pulse with broadband proton decoupling.

Spectral Width: 0-220 ppm.[5]
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance and lower sensitivity of

¹³C nuclei.[4] The scan number may be lower for the labeled carbon.

Visualized Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key workflows and logical

relationships in the analysis of (E)-Octinoxate-13C,d3.
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Caption: Workflow for quantitative analysis using an internal standard (IS).
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Caption: Logical diagram for structure confirmation via NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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